molecular formula C11H11BrO B13701382 5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one

5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13701382
M. Wt: 239.11 g/mol
InChI Key: IXTZBOXETCIRBB-UHFFFAOYSA-N
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Description

5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. The presence of a bromine atom and a methyl group on the naphthalene ring, along with a ketone functional group, makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 8-methyl-3,4-dihydronaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Various substituted naphthalenones depending on the nucleophile used.

    Reduction: 5-Bromo-8-methyl-3,4-dihydronaphthalen-1-ol.

    Oxidation: 5-Bromo-8-methyl-3,4-dihydronaphthalen-1-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In chemical reactions, the bromine atom and ketone group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the methyl group at the 8-position.

    8-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine atom at the 5-position.

    5-Chloro-8-methyl-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of bromine.

Uniqueness

The presence of both a bromine atom and a methyl group on the naphthalene ring, along with a ketone functional group, makes 5-Bromo-8-methyl-3,4-dihydronaphthalen-1(2H)-one unique

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-8-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11BrO/c1-7-5-6-9(12)8-3-2-4-10(13)11(7)8/h5-6H,2-4H2,1H3

InChI Key

IXTZBOXETCIRBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCCC2=O

Origin of Product

United States

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